molecular formula C17H15BrFNO B14985041 5-bromo-1-ethyl-3-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B14985041
M. Wt: 348.2 g/mol
InChI Key: KTIFFCULLFLBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5th position, an ethyl group at the 1st position, and a 4-fluorophenylmethyl group at the 3rd position of the indole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 5-BROMO-1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-BROMO-1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Scientific Research Applications

5-BROMO-1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.

    Industry: It can be used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 5-BROMO-1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indole derivatives are known to inhibit enzymes like topoisomerase, which is involved in DNA replication and repair .

Comparison with Similar Compounds

Similar compounds to 5-BROMO-1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE include other indole derivatives with different substituents. Some examples are:

    5-Bromo-1-methyl-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one: Similar structure but with a methyl group instead of an ethyl group.

    5-Bromo-1-ethyl-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.

    5-Bromo-1-ethyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one: Similar structure but with a methyl group instead of a fluorine atom.

These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and properties.

Properties

Molecular Formula

C17H15BrFNO

Molecular Weight

348.2 g/mol

IUPAC Name

5-bromo-1-ethyl-3-[(4-fluorophenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C17H15BrFNO/c1-2-20-16-8-5-12(18)10-14(16)15(17(20)21)9-11-3-6-13(19)7-4-11/h3-8,10,15H,2,9H2,1H3

InChI Key

KTIFFCULLFLBAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.